REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=N2)=[CH:4][CH:3]=1.N1CCC[C@H:13]1C(O)=O.C([O-])([O-])=O.[K+].[K+].[NH3:26].[NH4+:27].[Cl-]>CS(C)=O.[Cu](I)I.ClCCl>[CH3:13][C:8]1[CH:7]=[CH:6][C:5]2[C:4](=[CH:3][C:2]([NH2:27])=[CH:11][CH:10]=2)[N:26]=1 |f:2.3.4,6.7|
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CC=NC2=C1
|
Name
|
|
Quantity
|
166 mg
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
137 mg
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
the combined organic layers were washed again with a saturated NH4Cl solution
|
Type
|
CUSTOM
|
Details
|
The product was purified by column chromatography (SiO2, Cyclohexane-AcOEt 1/3)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NC2=CC(=CC=C2C=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 511 mg | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |